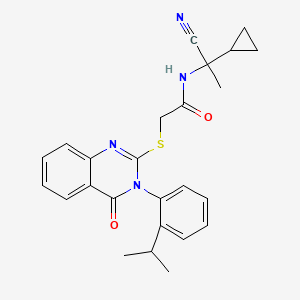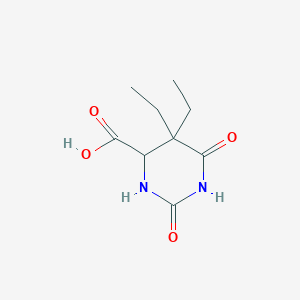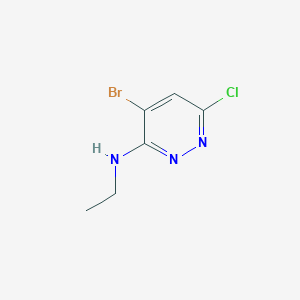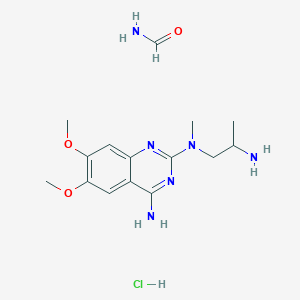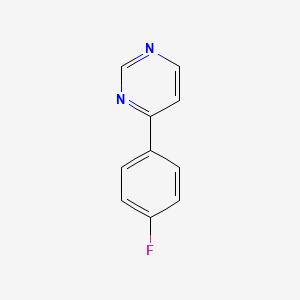
4-(4-Fluorophenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a boronic acid derivative, such as 4-fluorophenylboronic acid, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Another method involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures. The resulting intermediate is then reacted with N-methyl methanesulfonamide to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Serve as coupling partners in Suzuki-Miyaura reactions.
Reducing Agents: Such as DIBAL-H, used for the reduction of intermediate compounds
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Applications De Recherche Scientifique
4-(4-Fluorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.
Biological Research: Employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.
Industrial Applications: Utilized in the development of agrochemicals and materials science for the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)pyrimidine: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a fluorine atom.
4-(4-Methoxyphenyl)pyrimidine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making this compound a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
68049-19-4 |
|---|---|
Formule moléculaire |
C10H7FN2 |
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H |
Clé InChI |
DPALDESLDSLUGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


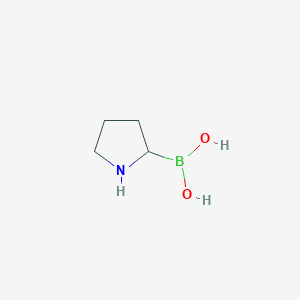
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)
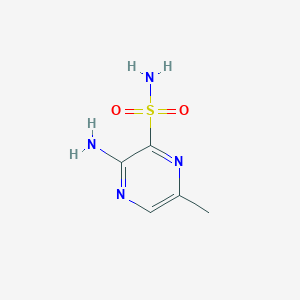
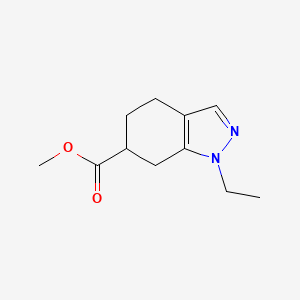
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
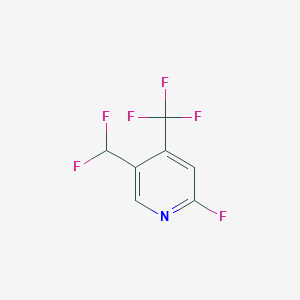
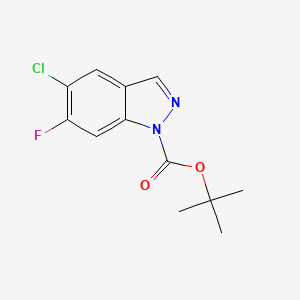
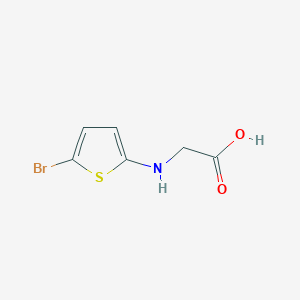
![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
